Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 800401-70-1. It has a molecular weight of 269.1 and its linear formula is C10H9BrN2O2 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . Further details about its crystal structure or 3D conformation are not available in the searched resources.Physical And Chemical Properties Analysis
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a solid substance under normal conditions . It has a molecular weight of 269.09 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 3 rotatable bond count . Its exact mass is 267.98474 and its monoisotopic mass is 267.98474 .Scientific Research Applications
Antibacterial Activity
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its analogs have been studied for their antibacterial properties. For instance, a compound synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate exhibited notable in vitro antibacterial activity (Toja et al., 1986).
Synthesis of Insecticide Intermediates
This compound serves as a key intermediate in the synthesis of new insecticides. An example includes its role in the production of chlorantraniliprole, a new insecticide, where it demonstrated high yield and purity, indicating its potential for industrial application (Lan Zhi-li, 2007).
Pharmaceutical and Organic Synthesis
The compound is used in the synthesis of various pharmaceutical and organic compounds. One such application is in the phosphine-catalyzed [4 + 2] annulation to produce highly functionalized tetrahydropyridines, which are valuable in organic synthesis (Xue-Feng Zhu et al., 2003).
Synthesis of Heterocycles
It also plays a crucial role in synthesizing various heterocycles, which are essential in developing drugs and other chemical compounds. For example, it was used in the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate for the selective creation of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).
Synthesis of Novel Organic Compounds
In addition, research has explored its utility in creating novel organic compounds with potential pharmacological applications. For instance, its use in synthesizing new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives (Ghaedi et al., 2015).
Safety And Hazards
The safety information available indicates that Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZFCWYCQKQUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679267 | |
Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
CAS RN |
800401-70-1 | |
Record name | Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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